N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride
Description
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride is a structurally complex small molecule featuring a fused tetracyclic core. The compound integrates a benzo[d]thiazole moiety (a bicyclic aromatic system with sulfur and nitrogen atoms), a tetrahydrothieno[2,3-c]pyridine scaffold (a partially saturated thiophene-fused pyridine), a benzyl substituent at position 6, and a propionamide side chain at position 2. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS2.ClH/c1-2-21(28)26-24-22(23-25-18-10-6-7-11-19(18)29-23)17-12-13-27(15-20(17)30-24)14-16-8-4-3-5-9-16;/h3-11H,2,12-15H2,1H3,(H,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWXINNZRZTEEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C2=C(S1)CN(CC2)CC3=CC=CC=C3)C4=NC5=CC=CC=C5S4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole nucleus have been associated with diverse biological activities such as anti-inflammatory, anti-tubercular, and anti-Alzheimer’s activities. These activities suggest that the compound may interact with a variety of targets, including enzymes like cyclooxygenase (COX) for anti-inflammatory action, or acetylcholinesterase (AChE) for anti-Alzheimer’s action.
Mode of Action
For instance, in the case of COX, the compound may prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. In the case of AChE, the compound may prevent the breakdown of acetylcholine, a neurotransmitter, thereby improving cognitive function in Alzheimer’s disease.
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its potential interaction with various targets. In the case of anti-inflammatory activity, it may affect the arachidonic acid pathway by inhibiting COX. For anti-Alzheimer’s activity, it may affect the cholinergic pathway by inhibiting AChE.
Pharmacokinetics
Similar compounds have shown favourable pharmacokinetic profiles. The compound’s bioavailability, absorption, distribution, metabolism, and excretion would need to be studied in detail to fully understand its pharmacokinetics.
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound acts as a COX inhibitor, it could result in reduced inflammation. If it acts as an AChE inhibitor, it could result in improved cognitive function in Alzheimer’s disease.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications.
The compound's molecular formula is with a molecular weight of approximately 484.07 g/mol. It features a complex structure that includes a thieno[2,3-c]pyridine core and a benzo[d]thiazole moiety, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on constructing the thieno[2,3-c]pyridine framework followed by the introduction of the benzo[d]thiazole and propionamide groups. Recent studies have optimized these synthetic routes to enhance yield and purity.
Research indicates that this compound functions as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme involved in DNA repair processes. Inhibition of APE1 can lead to increased sensitivity of cancer cells to chemotherapeutic agents by enhancing the accumulation of DNA damage.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits low micromolar activity against APE1. It has been shown to potentiate the cytotoxic effects of alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ), leading to increased cell death in cancer cell lines such as HeLa cells .
Structure-Activity Relationship (SAR)
A series of analogs have been synthesized to study the SAR. Modifications at various positions on the thieno[2,3-c]pyridine and benzo[d]thiazole rings have been explored to determine their effects on biological activity. For example:
- Substituting different alkyl groups on the amide nitrogen has been shown to influence potency.
- The presence of halogen atoms on the aromatic rings often enhances binding affinity to APE1.
Case Study 1: Enhanced Cytotoxicity
In a controlled study, HeLa cells treated with both this compound and MMS exhibited a significant increase in DNA damage markers compared to treatment with MMS alone. This suggests that the compound effectively sensitizes cancer cells to DNA-damaging agents .
Case Study 2: Pharmacokinetics
A pharmacokinetic study in mice indicated that after intraperitoneal administration at a dose of 30 mg/kg body weight, the compound achieved favorable plasma and brain exposure levels. This suggests potential for central nervous system penetration which is crucial for treating brain tumors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of tetrahydrothieno[2,3-c]pyridine derivatives with modifications at positions 2 (amide side chain) and 6 (alkyl/aryl substituent). Key analogues include:
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3, ) Position 6 substituent: Isopropyl (aliphatic, smaller steric bulk). Amide group: Acetamide (shorter chain: two carbons). Activity: IC50 ~10 µM against APE1, enhanced cytotoxicity of methyl methanesulfonate and temozolomide in HeLa cells. Pharmacokinetics (PK): High plasma and brain exposure in mice following intraperitoneal administration .
Thiazolo[4,5-b]pyridine Derivatives () Core scaffold: Thiazolo[4,5-b]pyridine (sulfur-containing heterocycle with different ring fusion). Modifications: Cyanoethyl or propionic acid groups at N3. Properties: Improved solubility via ionizable groups (e.g., propionic acid) .
Target Compound Position 6 substituent: Benzyl (aromatic, larger steric bulk). Amide group: Propionamide (longer chain: three carbons).
Pharmacokinetic and Physicochemical Properties
- Compound 3’s isopropyl group achieved high brain exposure, suggesting the target compound’s benzyl may similarly support CNS activity .
- Metabolic Stability : Benzyl groups are prone to oxidative metabolism (e.g., CYP450-mediated hydroxylation), which could shorten half-life relative to Compound 3’s isopropyl group .
Structure-Activity Relationship (SAR) Insights
- Position 6 : Aliphatic substituents (e.g., isopropyl) optimize APE1 inhibition by balancing steric accessibility and hydrophobicity. Aromatic groups (e.g., benzyl) may shift selectivity to other targets or alter off-target effects.
- Amide Chain : Acetamide (Compound 3) provides optimal hydrogen-bonding capacity, while longer chains (propionamide) may introduce conformational flexibility or steric clashes .
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis involves multi-step reactions starting with benzo[d]thiazole derivatives and tetrahydrothieno intermediates. Key steps include:
- Amide Coupling: Use carbodiimide crosslinkers (e.g., EDC/HOBt) under anhydrous conditions (e.g., DMF solvent, 0–5°C) to minimize side reactions .
- Benzyl Group Introduction: Optimize alkylation conditions (e.g., NaH in THF at reflux) for regioselectivity .
- Purification: Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity .
- Analytical Validation: Confirm intermediates via LC-MS and final product purity via HPLC (C18 column, UV detection at 254 nm) .
Basic: What analytical techniques are critical for characterizing its molecular structure and confirming synthetic success?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify benzyl proton environments (δ 3.5–4.5 ppm) and amide carbonyl signals (δ ~165 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
- X-ray Crystallography: For unambiguous structural confirmation, use SHELXL for refinement (e.g., resolving disorder in the tetrahydrothieno ring) .
Basic: How should researchers design experiments to evaluate its potential biological activity?
Methodological Answer:
- In Vitro Enzyme Assays: Test inhibition of target enzymes (e.g., APE1) using fluorescence-based assays (e.g., 10 µM substrate, IC₅₀ determination via dose-response curves) .
- Cellular Cytotoxicity: Use MTT assays in cancer cell lines (e.g., HeLa) with alkylating agents (e.g., temozolomide) to assess chemosensitization effects .
- Control Experiments: Include vehicle controls and reference inhibitors (e.g., methoxyamine for APE1) to validate specificity .
Advanced: What strategies are effective for establishing structure-activity relationships (SAR) given its complex heterocyclic framework?
Methodological Answer:
- Core Modifications: Systematically vary substituents (e.g., benzyl vs. methyl groups at position 6) to assess impact on target binding .
- Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical H-bond acceptors (e.g., benzothiazole nitrogen) .
- In Vivo Validation: Compare analogues in murine models (e.g., plasma exposure via LC-MS/MS) to correlate SAR with pharmacokinetics .
Advanced: How can contradictory data between in vitro enzyme inhibition and cellular activity be resolved?
Methodological Answer:
- Cellular Uptake Studies: Use radiolabeled compound (³H or ¹⁴C) to quantify intracellular accumulation .
- Off-Target Profiling: Employ kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify competing interactions .
- Metabolite Analysis: Incubate compound with liver microsomes and use HRMS to detect active/inactive metabolites influencing cellular results .
Advanced: What are best practices for modeling its in vivo pharmacokinetics (PK) and pharmacodynamics (PD) in preclinical studies?
Methodological Answer:
- PK Parameters: Administer intraperitoneally (10 mg/kg in mice) and collect plasma/brain samples at 0.5, 2, 6, 24 hrs for LC-MS/MS analysis .
- Compartmental Modeling: Use Phoenix WinNonlin to estimate clearance (Cl), volume of distribution (Vd), and half-life (t₁/₂) .
- PD Correlations: Measure target engagement in tissues (e.g., APE1 activity in brain homogenates) to link PK exposure to efficacy .
Advanced: What challenges arise in crystallographic analysis of this compound, and how can they be mitigated?
Methodological Answer:
- Crystal Growth: Use vapor diffusion (e.g., sitting drop method with PEG 3350) to obtain diffraction-quality crystals .
- Disorder Resolution: Apply SHELXD for phase determination and refine twinned data (e.g., HKL-3000 for integration) .
- Hydrogen Bonding Analysis: Use Olex2 to map interactions (e.g., amide NH with chloride counterion) critical for stability .
Advanced: What methodological approaches are recommended for identifying metabolites in ADME studies?
Methodological Answer:
- Radiolabeled Tracing: Synthesize ¹⁴C-labeled propionamide moiety and track metabolites via scintillation counting .
- High-Resolution MS/MS: Fragment ions (e.g., m/z 285.1 for benzo[d]thiazole cleavage) to identify Phase I/II metabolites .
- In Vitro Models: Incubate with hepatocytes (e.g., Human Liver Microsomes) and use NADPH cofactors to simulate oxidative metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
